H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH

Descripción general

Descripción

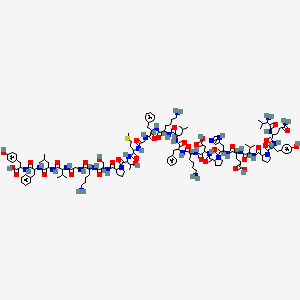

H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is a synthetic peptide composed of a sequence of amino acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: Dithiothreitol (DTT) in aqueous buffer.

Substitution: Site-specific reagents like N-methylmaleimide for cysteine modification.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptide with altered amino acid residues.

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

Peptide Synthesis and Characterization:

The compound is often used as a model peptide in studies of peptide synthesis, allowing researchers to explore the mechanisms of solid-phase peptide synthesis (SPPS). The unique sequence of amino acids and the presence of both D- and L-forms can influence the stability and bioactivity of the peptide, making it a valuable tool for understanding protein interactions and enzymatic processes.

Cognitive Function Research:

D-amino acids, which are part of this compound, have been implicated in cognitive functions and are suggested as biomarkers for diagnosing dementia risk. Research has shown that D-amino acids can affect neurotransmission and may play a role in neurodegenerative diseases .

Drug Development:

The compound's unique structure allows it to be investigated for therapeutic applications, including its potential as a drug delivery system or in the development of peptide-based drugs. Its resistance to enzymatic degradation due to the presence of D-amino acids enhances its viability as a pharmaceutical agent .

Analytical Applications

Chiral Separation Techniques:

Due to the presence of both D- and L-amino acids, this compound can be utilized in studies involving chiral separations. Advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) have been employed to analyze chiral amino acids effectively. The ability to differentiate between enantiomers is crucial for understanding their distinct biological activities .

Fluorescent Derivatization:

Recent advancements have introduced novel fluorescent chiral derivatization reagents that can enhance the detection and quantification of amino acids in complex biological matrices. This method allows for improved sensitivity and specificity in analyzing compounds similar to H-DL-Val...OH .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific sequence and structure of the peptide.

Comparación Con Compuestos Similares

Similar Compounds

- Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanylserine

- Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanylglycine

Uniqueness

H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its ability to interact with particular molecular targets and modulate biological pathways sets it apart from other similar peptides.

Actividad Biológica

The compound H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is a complex peptide consisting of both D- and L-amino acids. This unique composition can significantly influence its biological activity, stability, and potential therapeutic applications.

Structure and Composition

This peptide comprises 28 amino acids, with a sequence that includes various hydrophilic and hydrophobic residues. The presence of multiple proline (Pro) residues may contribute to its structural stability and biological functionality. The sequence also suggests potential interactions with biological receptors due to the diverse functional groups present.

Antioxidant Properties

Bioactive peptides like H-DL-Val...OH have shown antioxidative properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that specific amino acid residues, particularly those at the C-terminal position, play a significant role in determining antioxidant activity. For instance, hydrophilic residues such as Glutamine (Gln) and Serine (Ser) are favorable for enhancing antioxidant effects .

Anticancer Activity

Recent studies have highlighted the potential of bioactive peptides in cancer therapy. Peptides similar to H-DL-Val...OH have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that synthetic peptides could suppress tumor growth by activating specific signaling pathways involved in cancer progression .

Neuroprotective Effects

D-amino acids, which are present in this peptide, have been linked to cognitive function and neuroprotection. They are suggested as biomarkers for diagnosing dementia risk, indicating that compounds containing these amino acids may have therapeutic implications for neurodegenerative diseases .

The biological activity of H-DL-Val...OH is likely mediated through its interaction with cellular receptors or enzymes. The mechanism may involve:

- Receptor Binding: The peptide may bind to G-protein coupled receptors (GPCRs), influencing various signaling pathways.

- Enzyme Interaction: It could act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Case Studies

- Antioxidant Activity Assessment

- Cancer Cell Proliferation Inhibition

- Neuroprotective Applications

Propiedades

IUPAC Name |

5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVDLZVCMFSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H207N31O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583183 | |

| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2928.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99510-37-9 | |

| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.